molecular formula C9H13N3O3 B2748055 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid CAS No. 1103985-85-8

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid

Cat. No. B2748055
CAS RN: 1103985-85-8
M. Wt: 211.221
InChI Key: DWDSOXNYCMWFMX-UHFFFAOYSA-N
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Description

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid, also known as MOPCA, is a chemical compound that has gained significant attention in the field of scientific research. MOPCA is a pyrrolidine derivative that has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid involves its ability to selectively bind to GABA receptors and modulate their activity. GABA receptors are ionotropic receptors that are activated by the binding of GABA. This compound binds to a specific site on the receptor and modulates its activity, leading to changes in neuronal activity.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its ability to modulate GABA receptor activity, this compound has been found to have anti-inflammatory and anti-cancer properties. It has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

The use of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid in scientific research has several advantages. It is a highly selective tool for studying the function of GABA receptors, and its effects can be easily measured using electrophysiological techniques. However, there are also some limitations to its use. This compound is a relatively new compound, and its long-term effects on neuronal function are not well understood. Additionally, its effects may vary depending on the specific type of GABA receptor being studied.

Future Directions

There are several future directions for research involving 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid. One area of research involves the development of new compounds based on the structure of this compound that may exhibit improved selectivity and efficacy. Another area of research involves the use of this compound as a tool for studying the function of GABA receptors in various disease states, such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the long-term effects of this compound on neuronal function and to identify any potential side effects.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its ability to selectively bind to GABA receptors and modulate their activity makes it a valuable tool for studying the function of these receptors. Further research is needed to fully understand the potential applications of this compound in scientific research and to identify any potential limitations or side effects.

Synthesis Methods

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of GABA receptors. GABA is a neurotransmitter that plays a critical role in regulating neuronal activity in the brain. This compound has been found to selectively bind to GABA receptors and modulate their activity, making it a valuable tool for studying the function of these receptors.

properties

IUPAC Name

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-6-10-8(11-15-6)5-12-4-2-3-7(12)9(13)14/h7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDSOXNYCMWFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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